REACTION_CXSMILES
|
N#N.[Na].C([O:7][CH2:8][C:9]1[O:10][CH:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[N:13]=1)(=O)C.[NH4+].[Cl-]>CO>[OH:7][CH2:8][C:9]1[O:10][CH:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[N:13]=1 |f:3.4,^1:2|
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Name
|
Methyl 2-(acetoxymethyl)oxazole-4-carboxylate
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=1OC=C(N1)C(=O)OC
|
Name
|
|
Quantity
|
760 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EA (2×760 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |